3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid
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Overview
Description
3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid , also known by its chemical formula C14H11NO4 , is a compound with intriguing properties. Its IUPAC name is 3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid . This molecule features an amino group (NH2) and a methylenedioxyphenyl moiety, which contributes to its unique structure.
Scientific Research Applications
- Specific Scientific Field : Pharmacology and Biochemistry .
- Summary of the Application : “3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid” and its derivatives have been synthesized and evaluated for their bioactivity. This includes molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
- Methods of Application or Experimental Procedures : The compounds were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The synthesized compounds were then screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
- Results or Outcomes : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also exhibited better glide and E model scores when docked with HDAC8 using the GLIDE program . Cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed a better activity than the standard drug .
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid should follow standard laboratory protocols. It is advisable to wear appropriate protective gear, work in a well-ventilated area, and avoid skin contact. Detailed safety information can be found in Material Safety Data Sheets (MSDS) .
properties
IUPAC Name |
3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGHLIXPLNWTIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689933 |
Source
|
Record name | 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid | |
CAS RN |
1261906-95-9 |
Source
|
Record name | 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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